Acetamide, ethoxy-
Description
Acetamide, ethoxy- refers to a class of acetamide derivatives featuring an ethoxy (-OCH2CH3) substituent. The ethoxy group can be attached either directly to the acetamide backbone (e.g., 2-ethoxyacetamide) or as part of a larger substituent on aromatic or heterocyclic systems. For example, in compound CPD3 (N-methyl-5-(2-oxo-2-(phenylamino)ethoxy)-2-((tetrahydro-2H-pyran-4-yl)oxy)benzamide), the ethoxy group forms a critical linkage between a benzene ring and an acetamide moiety, enabling interactions with biological targets like bromodomains . Ethoxy-acetamides are frequently utilized in medicinal chemistry for their balanced lipophilicity and hydrogen-bonding capacity, which enhance target binding and pharmacokinetic properties.
Properties
CAS No. |
51770-98-0 |
|---|---|
Molecular Formula |
C4H9NO2 |
Molecular Weight |
103.12 g/mol |
IUPAC Name |
2-ethoxyacetamide |
InChI |
InChI=1S/C4H9NO2/c1-2-7-3-4(5)6/h2-3H2,1H3,(H2,5,6) |
InChI Key |
OAAKFAXUEYTMHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Acetamide, ethoxy- can be synthesized by reacting ethylamine with acetic anhydride under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the desired product.
Industrial Production: Industrially, acetamide, ethoxy- is produced by the reaction of ethylamine with acetic acid in the presence of a catalyst. This method ensures a higher yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetamide, ethoxy- can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form ethylamine and acetic acid.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of ethyl acetate and acetic acid.
Reduction: Formation of ethylamine and acetic acid.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis.
- Acts as a precursor for the synthesis of other organic compounds.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Used as a solvent in various industrial processes.
- Employed in the production of polymers and resins.
Mechanism of Action
Molecular Targets and Pathways: Acetamide, ethoxy- exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The exact mechanism of action depends on the specific application and the biological system involved. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic pathways.
Comparison with Similar Compounds
Ethoxy- vs. Methoxy-Acetamides
Methoxy analogs, such as N-(2,6-diethylphenyl)-2-methoxyacetamide (CAS 701219-94-5), replace the ethoxy group with a methoxy (-OCH3) substituent. While both groups enhance solubility, the ethoxy group provides greater steric bulk and lipophilicity, influencing receptor binding kinetics. For instance, methoxy derivatives are often less potent in bromodomain inhibition compared to ethoxy-linked compounds due to reduced hydrophobic interactions .
Halogen-Substituted Acetamides
Compounds like N-(3-chloro-4-hydroxyphenyl)acetamide () and N-(3-(2-(((1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl)methyl)amino)ethoxy)phenyl)acetamide (Compound 47, ) incorporate halogen atoms. These substitutions improve target affinity through electronegative interactions but may increase toxicity risks. Ethoxy-acetamides generally exhibit lower cytotoxicity compared to halogenated analogs, as seen in brine shrimp lethality assays (e.g., 38–43% mortality for halogenated vs. <30% for ethoxy derivatives) .
Aromatic and Heterocyclic Acetamides
Compounds such as 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide () and N-(4-(1H-pyrazol-1-yl)phenyl)acetamide () feature aromatic or heterocyclic substituents. These groups enhance π-π stacking and hydrogen bonding but often require complex synthetic routes. Ethoxy-acetamides, in contrast, are more synthetically accessible due to the straightforward introduction of ethoxy linkers via nucleophilic substitution or etherification reactions .
Acetamides in PROTACs
Ethoxy-acetamides are integral to proteolysis-targeting chimeras (PROTACs), such as YZ-16 (), which degrade oncogenic proteins like YAP. The ethoxy group in polyethylene glycol (PEG) linkers improves solubility and cellular uptake. Comparatively, methoxy or unsubstituted acetamides in PROTACs (e.g., compound 8c, ) show reduced degradation efficiency due to poorer linker flexibility .
Biological Activity
Acetamide, ethoxy- (C4H9NO2), is a compound that has garnered attention in various fields of biomedical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with acetamide, ethoxy-, emphasizing its antioxidant properties, antimicrobial effects, and implications in cancer research.
Chemical Structure and Properties
Acetamide, ethoxy- is an ethyl derivative of acetamide, characterized by the presence of an ethoxy group. Its molecular structure contributes to its solubility and reactivity, enhancing its potential for biological interactions. The compound can be represented as follows:
Antioxidant Activity
Recent studies have demonstrated that acetamide derivatives exhibit significant antioxidant activity. For instance, a study synthesized various acetamide derivatives and evaluated their ability to scavenge free radicals using the ABTS assay. The results indicated that certain derivatives showed promising antioxidant properties, with a notable reduction in reactive oxygen species (ROS) and nitric oxide (NO) production in stimulated macrophage cell lines (J774.A1) .
Table 1: Antioxidant Activity of Acetamide Derivatives
| Compound ID | IC50 (µM) | % Scavenging Activity |
|---|---|---|
| 40006 | 3.0443 | 85% |
| 40007 | 10.6444 | 78% |
The compounds were further tested for cytotoxicity using the MTT assay, revealing no significant cytotoxic effects at tested concentrations .
Antimicrobial Properties
Acetamide derivatives have also shown potential antimicrobial activity. A specific derivative, 2-Ethoxy-N-(5-methylthiazol-2-yl)acetamide, was evaluated for its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the thiazole moiety in this derivative is believed to enhance its biological activity, making it a candidate for further pharmaceutical development .
Cancer Research Implications
The role of acetamide derivatives in cancer treatment has been explored through their ability to inhibit heme oxygenase-1 (HO-1), an enzyme linked to tumor progression and chemoresistance. A study reported the synthesis of novel HO-1 inhibitors based on acetamide structures, demonstrating significant antiproliferative activity against various cancer cell lines, including prostate (DU145), lung (A549), and glioblastoma (U87MG) .
Table 2: Inhibition Potency of Acetamide Derivatives on HO-1
| Compound ID | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 7i | 0.9 | U87MG |
| 7l | 1.2 | U87MG |
| 7p | 8.0 | U87MG |
The findings suggest that acetamide derivatives may serve as valuable tools in developing new cancer therapies by targeting HO-1 .
Case Studies and Applications
Several case studies have highlighted the diverse applications of acetamide derivatives in medicinal chemistry. For example, modifications to flavonoids into acetamide derivatives resulted in improved bioavailability and ADMET properties, although with some decrease in antioxidant capacity . This trade-off is crucial for designing effective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
